7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position and an isopropyl group at the 3rd position of the triazolopyridine ring. It has a molecular formula of C9H10IN3 and a molecular weight of 287.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene . Another approach is a one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature . These methods are efficient and operationally simple, providing facile access to the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . The compound binds to these kinases, blocking their activity and thereby inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazolo and pyrimidine ring system.
Uniqueness
7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom and the isopropyl group, which confer specific chemical and biological properties. Its ability to inhibit multiple kinases makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C9H10IN3 |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
7-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)9-12-11-8-5-7(10)3-4-13(8)9/h3-6H,1-2H3 |
InChI Key |
WIBRZPKCGGAIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CC(=C2)I |
Origin of Product |
United States |
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